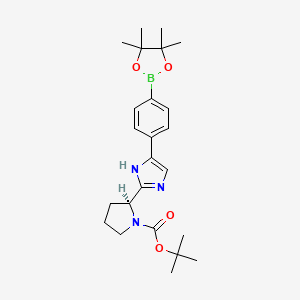

(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-14-8-9-19(28)20-26-15-18(27-20)16-10-12-17(13-11-16)25-31-23(4,5)24(6,7)32-25/h10-13,15,19H,8-9,14H2,1-7H3,(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFNRFDGLUNWDL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is the Bruton’s tyrosine kinase (Btk) . Btk is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells, a type of white blood cell that produces antibodies.

Mode of Action

The compound interacts with its target, Btk, by inhibiting its kinase activity. This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B cell development and function.

Biochemical Pathways

The affected pathway is the B-cell antigen receptor signaling pathway. The inhibition of Btk disrupts this pathway, affecting the downstream effects such as B cell activation, differentiation, and proliferation.

Result of Action

The molecular effect of the compound’s action is the inhibition of Btk activity, which leads to the disruption of the B-cell antigen receptor signaling pathway. On a cellular level, this results in changes in B cell development and function, potentially leading to a decrease in the production of antibodies.

Biologische Aktivität

(S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action that may contribute to its pharmacological properties.

Structural Characteristics

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an imidazole and a phenyl group containing a boron-containing moiety. This structural arrangement is significant for its biological activity.

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H30BNO4 |

| Molecular Weight | 347.26 g/mol |

| CAS Number | 1171897-03-2 |

1. Enzyme Inhibition

Recent studies indicate that this compound exhibits potential as an α-glucosidase inhibitor , which may be beneficial in the management of diabetes by slowing carbohydrate absorption. The inhibition of this enzyme can lead to reduced postprandial blood glucose levels.

2. Antioxidant Properties

The compound has been investigated for its antioxidant properties , which are crucial in mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage and have implications in various diseases including cancer and neurodegenerative disorders.

3. Interaction with Viral Targets

In silico studies have suggested that this compound may interact with targets associated with SARS-CoV-2 , indicating potential antiviral activity. This aspect is particularly relevant given the ongoing research into COVID-19 therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds featuring similar structural motifs:

-

Study on α-glucosidase Inhibition :

- Researchers evaluated various derivatives of the boron-containing compounds and found significant inhibition of α-glucosidase activity.

- The study highlighted structure–activity relationships (SAR) that suggest modifications can enhance inhibitory potency.

-

Antioxidant Activity Assessment :

- A comparative analysis was conducted on several compounds containing the dioxaborolane moiety.

- Results indicated that compounds with higher electron-donating groups exhibited enhanced antioxidant capacity.

-

In Silico Docking Studies :

- Molecular docking simulations were performed to predict interactions between the compound and viral protein targets.

- The results demonstrated favorable binding affinities suggesting potential as an antiviral agent.

Wissenschaftliche Forschungsanwendungen

- Drug Development : The presence of the imidazole and pyrrolidine moieties suggests potential applications in drug development. Compounds with similar structures have been studied for their activity against various diseases, including cancer and infectious diseases. The boron-containing group (dioxaborolane) enhances the reactivity and bioavailability of the drug candidates .

- Bioconjugation : The boron moiety can facilitate bioconjugation processes, allowing for the attachment of biomolecules to therapeutic agents. This is particularly useful in targeted drug delivery systems where specificity to cancer cells or other diseased tissues is required .

- Antimicrobial Activity : Preliminary studies indicate that compounds containing imidazole rings exhibit antimicrobial properties. Therefore, this compound may be evaluated for its efficacy against bacterial and fungal pathogens .

Materials Science Applications

- Polymer Chemistry : The compound can serve as a building block in polymer synthesis. Its functional groups can be utilized to create cross-linked networks or as a precursor for more complex materials with tailored properties .

- Sensors : The unique electronic properties imparted by the boron atom can be exploited in sensor technology. This compound may be developed into sensors for detecting specific ions or small molecules due to its ability to form stable complexes .

Organic Synthesis Applications

- Catalysis : The presence of the boron atom makes this compound a potential candidate for use as a catalyst in organic reactions, particularly in C–C bond formation reactions which are critical in synthetic organic chemistry .

- Synthetic Intermediates : This compound can act as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable component in multi-step synthetic pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of pyrrolidine-based compounds similar to (S)-tert-butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Results indicated that these compounds showed significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development .

Case Study 2: Polymer Development

Research focused on the incorporation of boron-containing compounds into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The study highlighted how this compound could be used to create novel materials with applications in coatings and composites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Backbones or Substituents

Key Findings:

- Boronic Ester Position : Para-substitution (target compound) improves conjugation and cross-coupling efficiency versus meta-substitution (), as para-aryls exhibit superior electronic communication .

- Stereochemical Impact : The (S)-configuration in the target compound ensures enantioselective interactions, critical for bioactive molecule synthesis, whereas racemic mixtures () limit pharmaceutical utility .

Analogues with Modified Boronates or Protective Groups

Table 2: Functional Group Comparisons

Key Findings:

- Boronate vs. Halogen : Brominated analogues () serve as precursors for boronate installation via Miyaura borylation, whereas pre-installed boronates (target compound) streamline coupling steps .

- Protective Group Stability : The Boc group in all compounds enhances solubility but may require acidic deprotection, limiting compatibility with acid-sensitive substrates .

Research Implications and Limitations

- Synthetic Challenges : Lower yields in alkyl-boronate analogues (–2, 49–68%) highlight the difficulty in stereocontrol versus the target compound’s optimized imidazole-based synthesis .

- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound remain unreported, necessitating further characterization .

- Isomeric Specificity : Meta-boronate isomers () may offer alternative reactivity profiles, warranting comparative catalytic studies .

Vorbereitungsmethoden

Synthesis of the Boronate-Substituted Phenyl-Imidazole Intermediate

Starting Materials:

4-bromoaniline or 4-bromophenyl derivatives are common starting points. The bromophenyl group is converted to the corresponding boronate ester via palladium-catalyzed borylation.-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Reagents: Bis(pinacolato)diboron (B2pin2), potassium acetate (KOAc) as base

- Solvent: Dimethylformamide (DMF) or dioxane

- Temperature: 80–100 °C

- Time: 12–24 hours

This step yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-substituted imidazole intermediate with high purity (>95%).

Formation of the Imidazole Ring

- Method: Condensation of appropriate α-diketones or aldehydes with amidines or diamines under acidic or neutral conditions.

- Catalysts: Acid catalysts like acetic acid or Lewis acids may be used.

- Purification: Column chromatography or recrystallization to isolate the pure imidazole derivative.

Coupling with (S)-tert-Butyl Pyrrolidine-1-carboxylate

- Starting Material: (S)-tert-butyl pyrrolidine-1-carboxylate (Boc-protected pyrrolidine) is used to maintain stereochemical integrity.

-

- Nucleophilic substitution at the 2-position of the imidazole ring or via amide bond formation using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

- Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge acids formed during coupling.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Reaction time: 4–24 hours

Outcome: The coupling yields the target compound with retention of stereochemistry and high enantiomeric excess.

Purification and Characterization

-

- Column chromatography on silica gel using gradient elution with hexane/ethyl acetate mixtures.

- Crystallization from suitable solvents such as ethanol or ethyl acetate.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Palladium-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc | 80–100 °C, 12–24 h, DMF/dioxane | Aryl boronate ester intermediate |

| 2 | Imidazole ring formation | Aldehydes/α-diketones, amidines/diamines | Acidic or neutral, reflux | 5-substituted imidazole intermediate |

| 3 | Coupling with chiral pyrrolidine | (S)-tert-butyl pyrrolidine-1-carboxylate, EDCI, HOBt, DIPEA | 0 °C to RT, 4–24 h, DCM/THF | Target chiral boronate ester compound |

| 4 | Purification | Silica gel chromatography, recrystallization | Room temperature | >98% pure final product |

Research Findings and Notes

- The stereochemistry at the pyrrolidine ring is preserved by using enantiomerically pure starting materials and mild coupling conditions, avoiding racemization.

- The boronate ester group is stable under the reaction conditions and can be used for subsequent Suzuki-Miyaura cross-coupling reactions, indicating synthetic versatility.

- The use of pinacol boronate esters enhances compound stability and facilitates purification due to their crystalline nature.

- The compound’s purity and structural integrity are confirmed by advanced spectroscopic methods, ensuring suitability for further research applications.

- No direct biological activity data is available specifically for this compound, but structurally related imidazole-boronate derivatives have been investigated for enzyme inhibition and receptor modulation, suggesting potential utility in medicinal chemistry.

Q & A

Q. What are the critical steps for synthesizing this compound, and how is reaction progress monitored?

The synthesis involves coupling a pyrrolidine-carboxylate scaffold with a boronate-containing imidazole derivative. Key steps include:

- Activation of carboxylate intermediates : Use of DIPEA (diisopropylethylamine) and isobutyl chloroformate to generate mixed anhydrides, facilitating nucleophilic substitution .

- Coupling reactions : Addition of 2-amino-2-methylpropanol to the mixed anhydride under inert conditions to form the target imidazole-pyrrolidine backbone .

- Purification : Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the compound with ~59% purity. Reaction progress is monitored via LC-MS to confirm intermediate consumption and product formation .

Q. Which spectroscopic methods are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the stereochemistry of the pyrrolidine ring and boronate ester integration. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching of the carboxylate) and ~1350 cm (B–O vibrations) validate functional groups .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]) with an error margin <2 ppm .

Q. How should moisture-sensitive boronate esters be handled during experiments?

- Anhydrous conditions : Use Schlenk lines or gloveboxes for reactions. Solvents like CHCl must be dried over molecular sieves .

- Storage : Store under argon at –20°C to prevent hydrolysis of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

- Safety : Avoid heat sources (per P210 guidelines) due to flammability risks .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to enhance coupling efficiency. Catalyst loadings <5 mol% reduce side reactions .

- Base selection : Use CsCO instead of NaCO to improve solubility and reaction kinetics in THF/HO mixtures .

- Boronate stability : Pre-dry reactants and employ degassed solvents to mitigate boronate ester hydrolysis .

Q. How can impurities arising during synthesis be identified and resolved?

- Byproduct analysis : LC-MS traces at m/z 316.19 (parent ion) may reveal brominated byproducts from incomplete coupling, requiring extended reaction times .

- Chromatographic troubleshooting : Adjust flash chromatography gradients (e.g., 10% MeOH in DCM) to separate polar impurities. Re-crystallization from ethyl acetate/hexane improves purity .

- Kinetic vs. thermodynamic control : Monitor reaction temperature; lower temperatures (0°C) may favor desired intermediates over side products .

Q. How should contradictory spectral data (e.g., NMR shifts) be interpreted?

- Dynamic effects : Rotamers in the pyrrolidine ring can split NMR signals. Use variable-temperature NMR (e.g., –40°C) to coalesce peaks and confirm assignments .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry. For example, the (S)-configuration of the tert-butyl group can be confirmed via C–H···O hydrogen bonding patterns .

- Comparative analysis : Cross-reference IR and HRMS data with analogous compounds (e.g., tert-butyl pyrazole derivatives) to validate functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.